3,6-Diethynylpyridazine
Overview
Description
3,6-Diethynylpyridazine is an organic compound belonging to the pyridazine family, characterized by the presence of two ethynyl groups attached to the 3rd and 6th positions of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynylpyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridazine derivatives.
Functionalization: The introduction of ethynyl groups at the 3rd and 6th positions can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction involves the coupling of a halogenated pyridazine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,6-Diethynylpyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3,6-Diethynylpyridazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 3,6-Diethynylpyridazine and its derivatives depends on the specific application:
Pharmacological Activity: It may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Material Science: Its conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpyridazine: Similar structure but with methyl groups instead of ethynyl groups.
3,6-Dichloropyridazine: Contains chlorine atoms at the 3rd and 6th positions.
3,6-Dihydroxypyridazine: Contains hydroxyl groups at the 3rd and 6th positions.
Uniqueness
3,6-Diethynylpyridazine is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and as a precursor for various functionalized pyridazine derivatives.
Properties
IUPAC Name |
3,6-diethynylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-3-7-5-6-8(4-2)10-9-7/h1-2,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRAORFORHHUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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